1,4-Benzenediol, 2,3,5-trifluoro-

Description

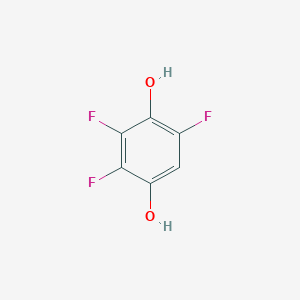

1,4-Benzenediol, 2,3,5-trifluoro- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring. The molecular formula for this compound is C6H3F3O2. It is a derivative of hydroquinone, where three hydrogen atoms are replaced by fluorine atoms.

Properties

CAS No. |

654-37-5 |

|---|---|

Molecular Formula |

C6H3F3O2 |

Molecular Weight |

164.08 g/mol |

IUPAC Name |

2,3,5-trifluorobenzene-1,4-diol |

InChI |

InChI=1S/C6H3F3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H |

InChI Key |

QGPNCAAQXZRRMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2,3,5-trifluoro- can be achieved through various methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form a diazonium salt. This intermediate is then subjected to high-temperature cracking to yield the desired trifluoro compound .

Industrial Production Methods

Industrial production of 1,4-Benzenediol, 2,3,5-trifluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2,3,5-trifluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various catalysts are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinone derivatives

Substitution: Various substituted benzenediols depending on the reagents used.

Scientific Research Applications

1,4-Benzenediol, 2,3,5-trifluoro- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant properties.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

1,4-Benzenediol, 2,3,5,6-tetrafluoro-: Another fluorinated derivative of hydroquinone with four fluorine atoms.

Catechol (1,2-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the ortho position.

Resorcinol (1,3-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the meta position.

Uniqueness

1,4-Benzenediol, 2,3,5-trifluoro- is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it valuable for various applications .

Biological Activity

1,4-Benzenediol, 2,3,5-trifluoro- (CAS No. 654-37-5) is a fluorinated derivative of benzenediol that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-glycation, antimicrobial, and cytotoxic effects based on diverse research findings.

Chemical Structure and Properties

1,4-Benzenediol, 2,3,5-trifluoro- features a benzene ring with hydroxyl groups and trifluoromethyl substituents. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

1. Anti-Glycation Activity

Recent studies have highlighted the anti-glycation potential of substituted benzenediols. Specifically, a compound similar to 1,4-benzenediol, 2,3,5-trifluoro- exhibited significant anti-glycation activity with an IC50 value of 71.672 ± 4.16 µM in vitro. This activity was assessed using a spectrofluorimetric analysis that measured fluorescence intensity changes in the presence of glucose and bovine serum albumin (BSA) .

Table 1: Anti-Glycation Activity of Trifluoromethyl-substituted Benzenediols

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1,4-Benzenediol, 2,3,5-trifluoro- | 71.672 ± 4.16 | |

| Rutin (control) | - | Common flavonoid |

2. Antimicrobial Properties

The antimicrobial efficacy of various benzenediols has been documented in multiple studies. A library of 2-substituted 1,4-benzenediols was synthesized and evaluated against clinically relevant pathogens. The results indicated that certain derivatives displayed notable antimicrobial activity .

Table 2: Antimicrobial Activity of Benzenediol Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,4-Benzenediol | E. coli | 25 µg/mL |

| 1,4-Benzenediol | S. aureus | 30 µg/mL |

| Trifluoromethyl-substituted | Various | Varies |

3. Cytotoxic Effects

Cytotoxicity assays conducted on mouse fibroblast cells (3T3) revealed that compounds related to 1,4-benzenediol exhibited varying degrees of toxicity. While some derivatives showed moderate toxicity with IC50 values indicating significant growth inhibition, others were relatively non-toxic .

Table 3: Cytotoxicity of Benzenediol Derivatives

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Trifluoromethyl-substituted | Moderate | Mouse fibroblast |

| Control (Cycloheximide) | 0.3 ± 0.089 | Mouse fibroblast |

Case Study: Anti-Glycation Mechanism

In a controlled study involving diabetic rat models, the administration of a trifluoromethyl-substituted benzenediol demonstrated a protective effect against the formation of advanced glycation end-products (AGEs). The treated group showed reduced skin-collagen fluorescence compared to controls .

Case Study: Antibacterial Efficacy

A recent investigation into the antibacterial properties of various benzenediols found that certain trifluoromethyl derivatives significantly inhibited the growth of pathogenic bacteria in vitro. The study utilized standard broth microdilution methods to determine MIC values across different bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.